![molecular formula C8H12F6N2O B5056497 N-isobutyl-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5056497.png)
N-isobutyl-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-isobutyl-N’-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea” is a novel acaricide with a unique chemical structure . It has shown remarkable activity against spider mites, including strains resistant to existing acaricides .
Synthesis Analysis
The synthesis of this compound involves the reaction of anilide with isobutyryl chloride . The reaction is stirred for several hours at room temperature . The product is then purified by recrystallization .Molecular Structure Analysis
The molecular structure of this compound includes a methoxy-substituted hexafluoroisopropyl group on the anilino moiety . This unique structure is believed to contribute to its acaricidal activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of anilide with isobutyryl chloride . This reaction is followed by intramolecular oxidative cyclization .Physical And Chemical Properties Analysis
This compound is a white powder . It has a melting point of 86°C and decomposes prior to boiling at 225°C . It has a vapor pressure of 1.9 × 10-6 Pa at 20°C and a solubility in water of 0.27 mg/L at 20°C and pH 6.88 .Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-(1,1,1,3,3,3-hexafluoropropan-2-yl)-3-(2-methylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F6N2O/c1-4(2)3-15-6(17)16-5(7(9,10)11)8(12,13)14/h4-5H,3H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBNQKWBDMZELS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)NC(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-{[4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-N-isopropyl-2-pyrimidinamine trifluoroacetate](/img/structure/B5056421.png)
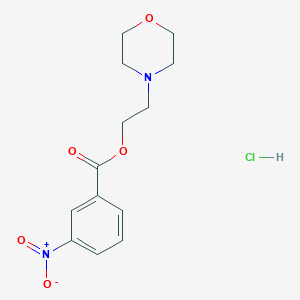
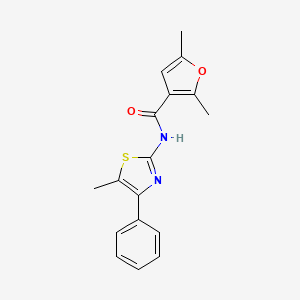
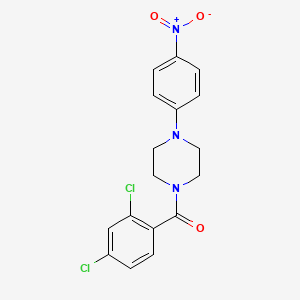
![2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5056446.png)
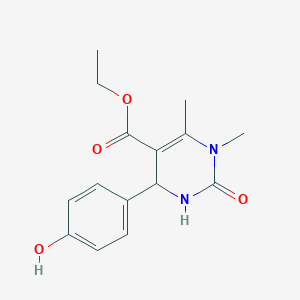
![N-(2-cyanophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5056455.png)
![3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B5056467.png)

![2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-phenylacetamide](/img/structure/B5056478.png)
![N,6-dimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-2-pyridinecarboxamide](/img/structure/B5056485.png)
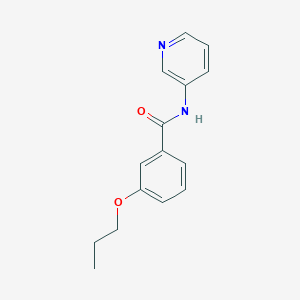
![2-(4-bromophenyl)-1-(4-methoxyphenyl)-1,5,6,7-tetrahydropyrrolo[1,2-a]imidazol-4-ium bromide](/img/structure/B5056506.png)
![2-{[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5056520.png)
